molecular formula C6H15O2PS B14743029 O,O-Diethyl ethylphosphonothioate CAS No. 2455-45-0

O,O-Diethyl ethylphosphonothioate

Cat. No.: B14743029
CAS No.: 2455-45-0
M. Wt: 182.22 g/mol
InChI Key: QYCVXOPKANTCLT-UHFFFAOYSA-N
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Description

O,O-Diethyl ethylphosphonothioate is an organophosphorus compound with the molecular formula C6H15O2PS. It contains 15 hydrogen atoms, 6 carbon atoms, 2 oxygen atoms, 1 phosphorus atom, and 1 sulfur atom . This compound is part of a broader class of phosphonothioates, which are known for their diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

The synthesis of O,O-Diethyl ethylphosphonothioate can be achieved through several methods. One common approach involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base . This method provides a direct synthetic route to phosphonothioates via the formation of O,O’-dialkyl thiophosphate anions. Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . These methods are favored for their simplicity, efficiency, and high yields.

Chemical Reactions Analysis

O,O-Diethyl ethylphosphonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, bases, and sulfur compounds For example, the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides results in the formation of phosphonothioates The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of O,O-Diethyl ethylphosphonothioate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known that phosphonothioates can inhibit certain enzymes and disrupt biological processes . For example, some phosphonothioates are known to inhibit cholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to the accumulation of acetylcholine, resulting in various physiological effects.

Comparison with Similar Compounds

Properties

CAS No.

2455-45-0

Molecular Formula

C6H15O2PS

Molecular Weight

182.22 g/mol

IUPAC Name

diethoxy-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H15O2PS/c1-4-7-9(10,6-3)8-5-2/h4-6H2,1-3H3

InChI Key

QYCVXOPKANTCLT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)OCC

Origin of Product

United States

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